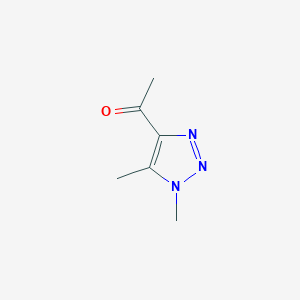
1-(1,5-Dimethyltriazol-4-yl)ethanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(1,5-Dimethyltriazol-4-yl)ethanone, commonly known as DMTE, is a chemical compound that has gained significant attention in scientific research due to its unique properties and potential applications. DMTE belongs to the class of triazoles, which are widely used as building blocks in organic synthesis.
Mecanismo De Acción
The mechanism of action of DMTE is not fully understood. However, it is believed that DMTE exerts its antimicrobial activity by inhibiting the synthesis of bacterial cell walls. DMTE has also been shown to inhibit the activity of cyclooxygenase (COX), which is an enzyme involved in the production of prostaglandins, leading to its anti-inflammatory and analgesic effects.
Efectos Bioquímicos Y Fisiológicos
DMTE has been shown to have a low toxicity profile and does not exhibit any significant adverse effects on the biochemical and physiological functions of the body. However, further studies are needed to fully understand the long-term effects of DMTE on the body.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
DMTE has several advantages for use in lab experiments. It is readily available, easy to synthesize, and exhibits potent antimicrobial activity against a wide range of bacteria and fungi. However, DMTE also has some limitations, including its low solubility in water and its potential toxicity to certain cell lines.
Direcciones Futuras
DMTE has several potential future directions for research. One potential direction is the development of new antibiotics based on the structure of DMTE. Another potential direction is the investigation of the anti-inflammatory and analgesic properties of DMTE for the development of new drugs for the treatment of pain and inflammation. Additionally, further studies are needed to fully understand the long-term effects of DMTE on the body and its potential toxicity to certain cell lines.
Conclusion:
In conclusion, DMTE is a unique chemical compound that has gained significant attention in scientific research due to its potential applications in various fields of science. DMTE exhibits potent antimicrobial activity, anti-inflammatory and analgesic properties, and has a low toxicity profile. Further research is needed to fully understand the mechanism of action of DMTE and its potential applications in medicine and other fields of science.
Métodos De Síntesis
DMTE can be synthesized by reacting 1,1-dimethylhydrazine with ethyl acetoacetate, followed by oxidation with potassium permanganate. Alternatively, DMTE can be prepared by reacting 1,1-dimethylhydrazine with ethyl cyanoacetate, followed by cyclization with triethyl orthoformate. Both methods yield DMTE with high purity and yield.
Aplicaciones Científicas De Investigación
DMTE has been extensively studied for its potential applications in various fields of science. One of the most promising applications of DMTE is in the field of medicinal chemistry. DMTE has been found to exhibit potent antimicrobial activity against a wide range of bacteria and fungi, making it a potential candidate for the development of new antibiotics. DMTE has also been shown to possess anti-inflammatory and analgesic properties, which make it a potential candidate for the development of new drugs for the treatment of pain and inflammation.
Propiedades
Número CAS |
151797-83-0 |
|---|---|
Nombre del producto |
1-(1,5-Dimethyltriazol-4-yl)ethanone |
Fórmula molecular |
C6H9N3O |
Peso molecular |
139.16 g/mol |
Nombre IUPAC |
1-(1,5-dimethyltriazol-4-yl)ethanone |
InChI |
InChI=1S/C6H9N3O/c1-4-6(5(2)10)7-8-9(4)3/h1-3H3 |
Clave InChI |
MCIHIVHKYDVHKQ-UHFFFAOYSA-N |
SMILES |
CC1=C(N=NN1C)C(=O)C |
SMILES canónico |
CC1=C(N=NN1C)C(=O)C |
Sinónimos |
Ethanone, 1-(1,5-dimethyl-1H-1,2,3-triazol-4-yl)- (9CI) |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



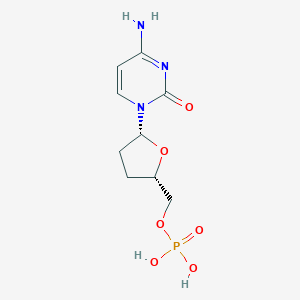
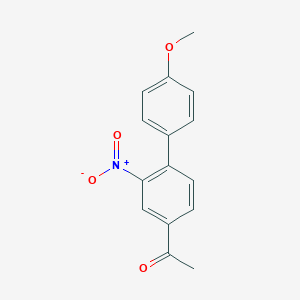
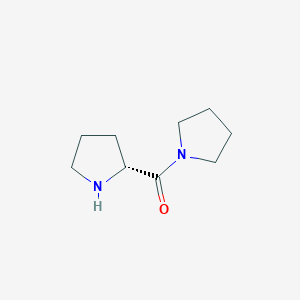
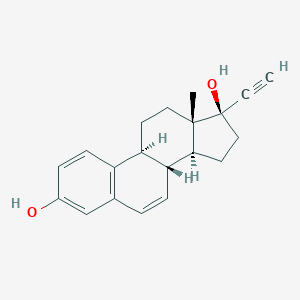
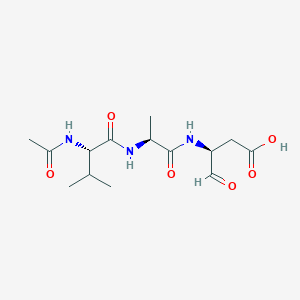
![1-[3-Fluoro-4-(4-methoxyphenyl)phenyl]ethanone](/img/structure/B124948.png)
![2-(2-Fluoro-4'-methoxy-[1,1'-biphenyl]-4-yl)propanal](/img/structure/B124949.png)
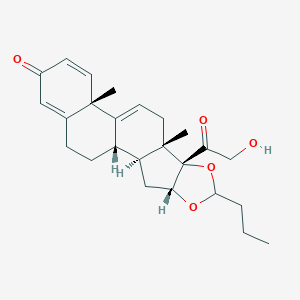
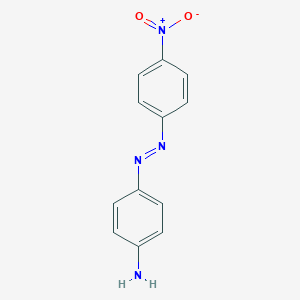
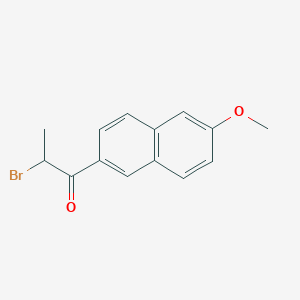
![2-[3-fluoro-4-(4-methoxyphenyl)phenyl]propanoic Acid](/img/structure/B124964.png)

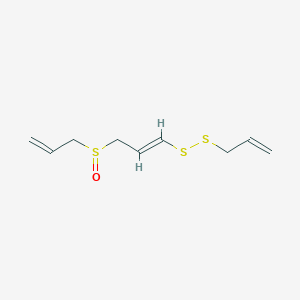
![[(1S,2S,3R,4S,7R,9S,10S,12R,15S)-4,12-Diacetyloxy-15-[(2R,3S)-3-benzamido-2-[tert-butyl(dimethyl)silyl]oxy-3-phenylpropanoyl]oxy-1-hydroxy-10,14,17,17-tetramethyl-11-oxo-9-(trifluoromethylsulfonyloxy)-6-oxatetracyclo[11.3.1.03,10.04,7]heptadec-13-en-2-yl] benzoate](/img/structure/B124982.png)